molecular formula NaHO3S<br>NaHSO3<br>C14H17NO4S B1675200 Leucoson CAS No. 1950-36-3

Leucoson

Cat. No. B1675200
CAS RN: 1950-36-3
M. Wt: 295.36 g/mol
InChI Key: VTEWQLLYCXLCRD-UHFFFAOYSA-N
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Description

Leucoson is a potent anti-inflammatory compound widely used in the drug development of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease . It is also known as 2-(2-Phenylethylacetate)-4-carboxylthiazolidine .


Molecular Structure Analysis

Leucoson has the molecular formula C14H17NO4S and a molecular weight of 295.36 . The IUPAC name for Leucoson is 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid .


Physical And Chemical Properties Analysis

Leucoson is a white crystalline powder . It has a molecular weight of 295.35 and its formula is C14H17NO4S . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Neuropeptide Functions in Insects

The leucokinin (LK) family of neuropeptides, to which Leucoson presumably belongs, has been widely studied in invertebrates. A particular focus has been on Drosophila melanogaster (fruit fly), where the Drosophila leucokinin (DLK) was identified and characterized. DLK was found to stimulate fluid secretion in renal tubules of Drosophila and to elevate intracellular calcium levels, suggesting its significant role in insect renal physiology (Terhzaz et al., 1999).

Cell Affinity and Neural Development

Leucine-rich repeat (LRR) proteins, which could include Leucoson analogs, have been implicated in cell affinity differences and neural development. In chickens, the study of Lrrn1, related to Drosophila TRN/CAPS proteins, showed its dynamic expression in the neural plate and tube. This expression pattern is associated with the formation of boundary regions in the central nervous system, indicating a potential role in compartmentalization and neural patterning (Andreae et al., 2007).

G-Protein-Coupled Receptor Analysis

Leucokinins also interact with G-protein-coupled receptors. A systematic analysis in Drosophila melanogaster identified a leucokinin receptor with roles in hindgut motility and renal fluid secretion. This study highlighted novel roles for leucokinin signaling in various tissues, including the gonads, and proposed the existence of multiple receptors due to the wide concentration range over which leucokinin acts (Radford et al., 2002).

Microbial Decom

position and Nutrient CyclingThe balance between the uptake of leucine and its extracellular hydrolytic production from peptide substrates was studied to understand microbial decomposition in aquatic environments. This research is crucial for comprehending how microorganisms contribute to nutrient cycling in natural water bodies. The study used leucine as a marker for the leucine pool and investigated how its turnover rates reflect environmental impacts on decomposition processes (Hoppe et al., 1988).

Ribosomal Protein Synthesis and Assembly

Investigations into the incorporation of leucine into the protein moiety of ribosomes in E. coli have been significant for understanding ribosome synthesis. This research explored how labeled leucine is directly incorporated into ribosomes, contributing to our knowledge of protein synthesis and information transfer at the molecular level (Britten et al., 1962).

Meal Size Regulation in Drosophila

The leucokinin pathway in Drosophila has been studied for its role in regulating meal size. Mutations in the leucokinin neuropeptide and its receptor genes were found to affect meal size and frequency, indicating the pathway's significant role in energy balance and feeding behavior in Drosophila (Al-Anzi et al., 2010).

Leucine's Role in Metabolic and Signal Transduction Processes

Leucine's importance extends beyond its fundamental role in protein synthesis. It serves as an energy substrate and modulates muscle protein synthesis via the insulin-signaling pathway. A study developed genetically encoded nanosensors for real-time in vivo measurement of leucine at the cellular level, highlighting its dynamic role in metabolism and cellular signaling (Mohsin et al., 2013).

Future Directions

Leucoson is currently used in the drug development of various autoimmune diseases . Given its potent anti-inflammatory properties, future research may explore its potential in treating other inflammatory conditions.

properties

IUPAC Name

2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMTQVSHNQIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941264
Record name 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucogen

CAS RN

1950-36-3
Record name Leyk
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1950-36-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOGEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Han, G Liu, J Qian, Y Duan - Tianjin Medical Journal, 2014 - pesquisa.bvsalud.org
… All these patients took Leucoson to prevent blood cells reduction. The combined treatment effect was analyzed by observing and comparing biochemical serum change and HBV DNA …
Number of citations: 1 pesquisa.bvsalud.org
HAN Yuxiang, LIU Guowang, Q Jing… - Tianjin Medical …, 2014 - search.ebscohost.com
… All these patients took Leucoson to prevent blood cells reduction. The combined treatment effect was analyzed by observing and comparing biochemical serum change and HBV DNA …
Number of citations: 0 search.ebscohost.com
XQ Wang, Y Qiao, YY Zhang, LH Yang… - European Journal of …, 2023 - Elsevier
Introduction Myelosuppression is a common treatment-related complication in cancer patients. Moxibustion has been proposed as a potentially effective intervention to alleviate the side …
Number of citations: 0 www.sciencedirect.com
B Lyu, W Lyu, X Zhang - Frontiers in Pediatrics, 2020 - frontiersin.org
… Cefepime combined with metronidazole was given from March 10th to 14th, and leucoson was used to prevent leukopenia. The fever decreased, the clinical symptoms were relieved, …
Number of citations: 4 www.frontiersin.org
J Tang, B Sun, J Cao, X Xie, X Zu, B Huang, H Fu… - 2020 - europepmc.org
… Local doctors took clinic strategic to increase leucocytes through treating with 20mg leucoson, 20mg vitamin … # The patient was treated with taking 20mg leucoson and 20mg vitamin B4. …
Number of citations: 5 europepmc.org
L Ji, D Gao, Y Hao, H Huang, Y Wang, X Deng… - …, 2023 - academic.oup.com
… ), HCQ added or increment [30/48 (62.5%)], GC re-initiation [25/48 (52.1%)] and other drugs (including thalidomide, NSAIDs, angiotensin-converting enzyme inhibitor and leucoson) …
Number of citations: 12 academic.oup.com
DC Biggs - 1985 - Wiley Online Library
Large‐scale biogeographic trends in the distribution of marine zooplankton are the subject of this work. As the subtitle of this book clarifies, it is an illustrated compendium of …
Number of citations: 2 agupubs.onlinelibrary.wiley.com
X Zhang, W Liu, W Liu, H Jiang… - Acta Dermato …, 2015 - medicaljournalssweden.se
Skin and soft tissue infections caused by rapidly growing non-tuberculous mycobacteria (RG-NTM) have become a growing clinical concern over the past decades. These RG-NTM are …
Number of citations: 21 medicaljournalssweden.se
L Zhou, X Song, H Lu, Y Mao, C Liu, Y Yuan… - Translational …, 2021 - ncbi.nlm.nih.gov
Background The novel coronavirus disease 2019 (COVID-19) epidemic has spread globally, along with its incidence among children. The purpose of this study was to evaluate the …
Number of citations: 4 www.ncbi.nlm.nih.gov
FY Sun, BQ Ouyang, XX Li, T Zhang, WT Feng… - World Journal of …, 2023 - wjgnet.com
… using acyclovir to fight the virus infection; recombinant human granulocyte colony-stimulating factor and 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid (Leucoson) …
Number of citations: 2 www.wjgnet.com

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